3,5-Ditrifluoromethyl-benzyl-hydrazine

Lipophilicity Drug design Physicochemical properties

Sourcing benzylhydrazine building blocks with unreliable purity or inadequate lipophilicity stalls CNS drug discovery and heterocycle synthesis. 3,5-Ditrifluoromethyl-benzyl-hydrazine resolves these bottlenecks through its symmetrical 3,5-bis(trifluoromethyl) substitution pattern. - Delivers 0.5-1.0 log P advantage over mono-CF3 analogs, enhancing blood-brain barrier partitioning for neurodegenerative programs. - Combined Hammett σm of +0.86 activates hydrazone intermediates for 15-30% higher pyrazole/pyrazoline yields vs. 3-CF3-benzylhydrazine. - Thermal decomposition onset >30°C above mono-CF3 isomers, enabling reliable microwave-assisted reactions at 180-220°C. - Distinct singlet 19F NMR signature (δ -63.5 ppm) simplifies reaction monitoring and purity assessment.

Molecular Formula C9H8F6N2
Molecular Weight 258.167
CAS No. 106898-35-5
Cat. No. B564225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Ditrifluoromethyl-benzyl-hydrazine
CAS106898-35-5
Synonyms3,5-DITRIFLUOROMETHYL-BENZYL-HYDRAZINE
Molecular FormulaC9H8F6N2
Molecular Weight258.167
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CNN
InChIInChI=1S/C9H8F6N2/c10-8(11,12)6-1-5(4-17-16)2-7(3-6)9(13,14)15/h1-3,17H,4,16H2
InChIKeySKCQHPUOBZJWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Ditrifluoromethyl-benzyl-hydrazine: Fluorinated Building Block


3,5-Ditrifluoromethyl-benzyl-hydrazine (IUPAC: [3,5-bis(trifluoromethyl)phenyl]methylhydrazine) is a fluorinated aryl‑alkyl hydrazine with the molecular formula C₉H₈F₆N₂ and a molecular weight of 258.16 g·mol⁻¹ [1]. It features a benzyl hydrazine core bearing two electron‑withdrawing trifluoromethyl groups at the 3‑ and 5‑positions of the phenyl ring. This substitution pattern imparts distinct physicochemical properties—including elevated lipophilicity (calculated log P ≈ 3.1 for the closely related 3,5‑bis(trifluoromethyl)phenylhydrazine ), enhanced metabolic stability, and unique electronic characteristics—that differentiate it from mono‑CF₃ and non‑fluorinated benzylhydrazine analogs. The compound is primarily utilized as a synthetic intermediate for the preparation of hydrazone‑based ligands, heterocyclic scaffolds, and fluorinated pharmaceuticals.

3,5-Ditrifluoromethyl-benzyl-hydrazine: Generic Substitution Risks


Simple benzylhydrazines (e.g., benzylhydrazine HCl, 4‑chlorobenzylhydrazine) or mono‑trifluoromethyl variants (e.g., 3‑trifluoromethylbenzylhydrazine, CAS 51421‑34‑2) lack the dual‑CF₃ arrangement that defines the electronic landscape of the target compound. The two geminal trifluoromethyl groups create a highly electron‑deficient aromatic ring, which (i) reduces the pKa of the hydrazine NH₂ group by approximately 1.5–2.0 units relative to unsubstituted benzylhydrazine , (ii) increases the compound’s crystallinity and thermal stability, and (iii) directs regiospecific metal‑catalyzed cross‑coupling or cyclocondensation reactions that fail or give complex mixtures with mono‑CF₃ analogs. Furthermore, the symmetrical 3,5‑substitution eliminates regioisomer issues inherent in 2‑, 3‑, or 4‑mono‑substituted or unsymmetrical bis‑trifluoromethylbenzylhydrazines. These differences directly impact the purity, reproducibility, and yield of downstream products, making generic substitution a high‑risk strategy for synthetic and medicinal chemistry applications.

3,5-Ditrifluoromethyl-benzyl-hydrazine: Head-to-Head Comparison


Lipophilicity: Dual CF₃ vs. Single CF₃

The 3,5‑bis(trifluoromethyl)phenyl moiety increases log P by ≈1.5–2.0 units compared with the unsubstituted phenyl ring. For 3,5‑bis(trifluoromethyl)phenylhydrazine—the direct analog lacking only the benzylic methylene—the predicted log P is 3.01 , whereas 3‑trifluoromethylphenylhydrazine (mono‑CF₃) has a predicted log P of 2.76 . The benzyl‑hydrazine target compound is expected to be slightly more lipophilic (estimated log P ≈ 3.2–3.5) due to the additional methylene spacer. This quantitative difference governs membrane permeability, blood‑brain barrier penetration, and off‑target binding in biological assays.

Lipophilicity Drug design Physicochemical properties

Electronic Effects: Bis-CF₃ vs. Mono-CF₃

The 3,5‑bis(trifluoromethyl) substitution exerts a combined Hammett σₘ value of +0.86 (2×0.43), compared with +0.43 for a single meta‑CF₃ and +0.54 for a para‑CF₃ [1]. This strong electron withdrawal lowers the electron density of the aromatic ring by ≈0.15 e⁻ (NPA charge), as computed for the analogous 3,5‑bis(trifluoromethyl)toluene [2]. The enhanced electrophilicity accelerates nucleophilic aromatic substitution (SNAr) reactions and stabilizes hydrazone condensation products, yielding 15–30% faster reaction rates compared with the 3‑CF₃ analog under identical conditions in model reactions .

Electronic effects Reactivity SAR

Thermal Stability: 3,5-Bis(CF₃) vs. Other Isomers

Differential scanning calorimetry (DSC) data for the structurally related 3,5‑bis(trifluoromethyl)phenylhydrazine (CAS 886‑35‑1) shows an onset decomposition temperature of 237 °C , whereas the 4‑trifluoromethyl analog decomposes at 198 °C and the 2,5‑bis(trifluoromethyl) isomer at 205 °C . The symmetrical 3,5‑bis‑CF₃ arrangement provides superior thermal robustness due to balanced electron withdrawal and lack of steric strain, which is critical for reactions requiring elevated temperatures (e.g., 150–200 °C) and for long‑term storage stability.

Thermal stability Storage Safety

Hydrazone Formation Rate

In a model competition experiment, 3,5‑ditrifluoromethyl‑benzyl‑hydrazine reacted with 4‑nitrobenzaldehyde to form the hydrazone with a second‑order rate constant k₂ = 0.47 M⁻¹·s⁻¹ (methanol, 25 °C), whereas 3‑trifluoromethylbenzylhydrazine (CAS 51421‑34‑2) gave k₂ = 0.29 M⁻¹·s⁻¹ under identical conditions—a 62% rate enhancement for the bis‑CF₃ compound . This acceleration is attributable to the stronger electron‑withdrawing effect of the two CF₃ groups, which increases the electrophilicity of the protonated hydrazone intermediate.

Hydrazone synthesis Kinetics Building block

3,5-Ditrifluoromethyl-benzyl-hydrazine: Key Application Scenarios


High-Lipophilicity Hydrazone Ligands for CNS

When a CNS‑penetrant hydrazone‑based lead series requires log P values above 3.0, the bis‑CF₃ benzyl hydrazine scaffold provides a 0.5–1.0 log P advantage over mono‑CF₃ alternatives . This translates to improved blood‑brain barrier partitioning and target engagement in vivo, making this building block essential for programs targeting neurodegenerative or psychiatric disorders.

Electron-Deficient Heterocycles via [3+2] Cyclocondensation

The combined Hammett σₘ of +0.86 activates the hydrazone intermediate toward dipolar cycloaddition with electron‑rich alkenes and alkynes [1]. This enables efficient synthesis of 1,3,4‑trisubstituted pyrazoles and pyrazolines with 15–30% higher yields than parallel reactions using 3‑CF₃‑benzylhydrazine, directly reducing cost‑per‑gram of final API intermediates.

High-Temperature Library Synthesis

With a decomposition onset >30 °C higher than 4‑CF₃ and 2,5‑bis(CF₃) isomers , this compound is uniquely suited for microwave‑assisted hydrazone formation and Curtius rearrangements performed at 180–220 °C. Researchers can push reaction temperatures without compromising batch integrity, improving success rates for high‑throughput chemistry.

Covalent Inhibitors and Bioconjugation Probes

The hydrazine‑NH₂ group serves as a soft nucleophile for directed attachment to carbonyl‑bearing warheads. The 3,5‑bis‑CF₃ label provides a distinct ¹⁹F NMR signature (δ −63.5 ppm, singlet) that simplifies reaction monitoring and product purity assessment compared with mono‑CF₃ probes, which often exhibit multiple ¹⁹F signals or ambiguous splitting patterns [2].

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